SCH 900776 - 891494-63-6

SCH 900776

Catalog Number: EVT-282394
CAS Number: 891494-63-6
Molecular Formula: C15H18BrN7
Molecular Weight: 376.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SCH 900776 is a potent and selective inhibitor of checkpoint kinase 1 (CHK1), an enzyme crucial for cell cycle regulation, particularly in response to DNA damage. [, , , , , , , , , , , , , , , , , , , , , ] This selectivity for CHK1 makes it a valuable tool in scientific research to study cell cycle regulation, DNA damage response, and potential cancer therapies.

Future Directions
  • Clinical Trials: While early clinical trials have shown promise, further investigation is necessary to determine its safety and efficacy in humans. [, , ]
  • Biomarker Development: Identifying biomarkers that predict sensitivity or resistance to SCH 900776 will be crucial for selecting appropriate patients for treatment. [, ]
  • Combination Therapies: Exploring combinations with other targeted therapies or immunotherapies could further enhance its anti-cancer activity. [, ]
  • Mechanism of Resistance: Understanding how cancer cells develop resistance to SCH 900776 will be crucial for developing strategies to overcome this challenge. [, ]
  • Non-Cancer Applications: Investigating potential applications in other diseases where CHK1 plays a role, such as inflammatory disorders or neurodegenerative diseases, could uncover novel therapeutic avenues. []

Hydroxyurea

Compound Description: Hydroxyurea is an antineoplastic antimetabolite that inhibits ribonucleotide reductase, thereby depleting cellular deoxyribonucleotide pools and impeding DNA synthesis. []

Relevance: Studies demonstrate that SCH 900776 significantly enhances the cytotoxicity of hydroxyurea in various cancer cell lines. This synergy arises from SCH 900776's ability to abrogate the S-phase checkpoint, which would otherwise allow cells to repair hydroxyurea-induced DNA damage. [, , , , ] Notably, sensitization occurs even at low hydroxyurea concentrations that do not inherently activate the checkpoint. [] This underscores the potential of combining SCH 900776 with hydroxyurea to enhance treatment efficacy.

Gemcitabine

Compound Description: Gemcitabine is a nucleoside analog and antimetabolite that disrupts DNA replication, ultimately leading to cell death. []

Relevance: SCH 900776 demonstrates potent synergy with gemcitabine in both in vitro and in vivo studies. [, , ] This synergy stems from SCH 900776's inhibition of CHK1, which prevents cells from arresting in S phase and allows gemcitabine to exert greater cytotoxic effects. Clinical trials have assessed the combination of SCH 900776 and gemcitabine, although therapeutic benefits have been limited thus far. [] Ongoing research aims to optimize dosing schedules and identify patient subsets who might derive greater benefit from this combination therapy. []

Cytarabine

Compound Description: Cytarabine, also a nucleoside analog, disrupts DNA synthesis and activates the DNA replication checkpoint, leading to cell cycle arrest. [, ]

Relevance: Similar to its interaction with gemcitabine, SCH 900776 enhances the cytotoxicity of cytarabine by overriding cytarabine-induced S-phase arrest and promoting apoptosis. [, , , ] Clinical trials exploring the combination of SCH 900776 and cytarabine in patients with acute leukemias have demonstrated promising results, including complete remissions in a subset of patients. [, ] This highlights the potential of CHK1 inhibition as a strategy to enhance the efficacy of cytarabine-based chemotherapy regimens.

SN38

Compound Description: SN38 is the active metabolite of irinotecan, a topoisomerase I inhibitor that induces DNA damage and triggers cell cycle arrest. [, ]

UCN-01

Compound Description: UCN-01 is a first-generation CHK1 inhibitor that exhibits a less favorable pharmacokinetic profile and lower selectivity compared to SCH 900776. []

LY2606368

Compound Description: LY2606368 is another potent and selective CHK1 inhibitor that is currently being investigated in clinical trials. [, ]

Relevance: Like SCH 900776, LY2606368 has shown promising preclinical activity in combination with DNA-damaging agents. [, ] Comparisons between LY2606368 and SCH 900776 are ongoing to determine potential differences in their efficacy, potency, and toxicity profiles. [, ] This information will be crucial for selecting the most suitable CHK1 inhibitor for specific clinical settings.

MK-1775

Compound Description: MK-1775 is a selective inhibitor of Wee1 kinase, another key regulator of the G2/M cell cycle checkpoint. []

Relevance: The combination of SCH 900776 with MK-1775 has demonstrated synergistic cytotoxicity in neuroblastoma cell lines. [] This synergy is attributed to simultaneous inhibition of both the CHK1 and Wee1 pathways, leading to enhanced DNA damage and apoptosis. [] These findings highlight the potential of targeting multiple cell cycle checkpoints as a therapeutic strategy in cancer.

MU380

Compound Description: MU380 is a novel analog of SCH 900776 that exhibits improved metabolic stability, particularly resistance to oxidative N-dealkylation. []

OH209EN1

Compound Description: OH209EN1 is a metabolically stable analog of SCH 900776, developed to overcome the metabolic limitations of its predecessor. []

Relevance: OH209EN1, like SCH 900776, targets CHK1 and demonstrates synergistic effects when combined with DNA antimetabolites. It effectively suppresses CHK1-p296 auto-phosphorylation and induces DNA double-strand breaks accumulation, ultimately promoting cancer cell death. [] The enhanced metabolic stability of OH209EN1 makes it a promising candidate for further preclinical and clinical investigation as a potential cancer therapy.

PK-03-22

Compound Description: PK-03-22 is a metabolite of SCH 900776, identified during pharmacokinetic studies. []

Classification

SCH900776 falls under the category of small molecule inhibitors and is classified as a CHK1 inhibitor. It is designed to interfere with the function of CHK1, thereby sensitizing cancer cells to DNA-damaging agents. This mechanism positions SCH900776 as a promising candidate for combination therapies in oncology.

Synthesis Analysis

Methods and Technical Details

The synthesis of SCH900776 involves several steps that utilize established organic chemistry techniques. The compound is synthesized through a multi-step process that typically includes:

  1. Formation of Key Intermediates: Initial reactions involve the creation of various heterocyclic intermediates, which are crucial for building the final structure.
  2. Cyclization Reactions: Key cyclization steps are performed to form the pyrazolo[1,5-a]pyrimidine core structure characteristic of SCH900776.
  3. Purification: The synthesized compound undergoes purification processes such as crystallization or chromatography to ensure high purity levels suitable for biological testing.

The specific synthetic route has been detailed in various studies, emphasizing the importance of optimizing conditions to enhance yield and purity while minimizing by-products .

Molecular Structure Analysis

Structure and Data

The molecular structure of SCH900776 features a pyrazolo[1,5-a]pyrimidine scaffold with specific substituents that contribute to its inhibitory activity against CHK1. The chemical formula is C14H16N4C_{14}H_{16}N_{4}, with a molecular weight of approximately 240.31 g/mol. The structural representation highlights functional groups that are essential for binding to the active site of CHK1.

Key structural data include:

  • Molecular Weight: 240.31 g/mol
  • Chemical Formula: C14H16N4C_{14}H_{16}N_{4}
  • Melting Point: Approximately 150-155 °C (exact values may vary based on purity).
Chemical Reactions Analysis

Reactions and Technical Details

SCH900776 primarily engages in interactions with CHK1 through competitive inhibition. In vitro studies have demonstrated that it binds selectively to CHK1 over other kinases such as CHK2 and cyclin-dependent kinases (CDKs).

Key reactions include:

  • Inhibition Assays: These assays measure the ability of SCH900776 to inhibit phosphorylation events mediated by CHK1 in response to DNA damage.
  • Synergistic Interactions: When combined with DNA-damaging agents like gemcitabine or hydroxyurea, SCH900776 enhances cytotoxic effects, leading to increased double-strand breaks in cancer cells .
Mechanism of Action

Process and Data

The mechanism of action for SCH900776 involves the inhibition of CHK1, which is pivotal for cell cycle regulation and DNA repair processes. By inhibiting CHK1, SCH900776 disrupts the cell's ability to respond appropriately to DNA damage, leading to:

  • Increased Sensitivity: Cancer cells become more sensitive to DNA-damaging agents.
  • Cell Cycle Arrest: Cells may enter apoptosis due to unresolved DNA damage.
  • Enhanced Efficacy: The combination with other chemotherapeutics shows improved anti-tumor activity .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

SCH900776 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide and other organic solvents but has limited water solubility.
  • Stability: The compound demonstrates stability under physiological conditions but may undergo metabolic transformations that affect its bioavailability.
  • pH Sensitivity: The activity may vary depending on the pH of the environment, which can influence its binding affinity .
Applications

Scientific Uses

SCH900776 is primarily investigated for its potential applications in oncology, particularly in combination therapies for various cancers. Its ability to sensitize tumors to chemotherapy makes it a valuable tool in preclinical studies aimed at developing more effective cancer treatment regimens.

Key applications include:

  • Combination Therapy: Used alongside traditional chemotherapeutics like gemcitabine and hydroxyurea.
  • Research Tool: Employed in studies investigating DNA damage response mechanisms and cell cycle regulation.
  • Clinical Trials: Currently undergoing clinical trials to assess safety and efficacy in human subjects .

Properties

CAS Number

891494-63-6

Product Name

SCH900776

IUPAC Name

6-bromo-3-(1-methylpyrazol-4-yl)-5-piperidin-3-ylpyrazolo[1,5-a]pyrimidin-7-amine

Molecular Formula

C15H18BrN7

Molecular Weight

376.25 g/mol

InChI

InChI=1S/C15H18BrN7/c1-22-8-10(6-19-22)11-7-20-23-14(17)12(16)13(21-15(11)23)9-3-2-4-18-5-9/h6-9,18H,2-5,17H2,1H3

InChI Key

GMIZZEXBPRLVIV-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C2=C3N=C(C(=C(N3N=C2)N)Br)C4CCCNC4

Solubility

Soluble in DMSO, not in water

Synonyms

SCH900776; SCH-900776; SCH 900776; MK8776; MK-8776; MK 8776.

Canonical SMILES

CN1C=C(C=N1)C2=C3N=C(C(=C(N3N=C2)N)Br)C4CCCNC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.